molecular formula C12H14Cl2N2 B3176028 4-(pyridin-2-ylmethyl)aniline Dihydrochloride CAS No. 96616-23-8

4-(pyridin-2-ylmethyl)aniline Dihydrochloride

Cat. No.: B3176028
CAS No.: 96616-23-8
M. Wt: 257.16 g/mol
InChI Key: ZWXAJYVBYLQVQA-UHFFFAOYSA-N
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Description

4-(pyridin-2-ylmethyl)aniline Dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 . It is a solid substance and is used in scientific research.


Molecular Structure Analysis

The molecular weight of this compound is 257.16 . The linear formula for this compound is C12H14Cl2N2 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

4-(pyridin-2-ylmethyl)aniline dihydrochloride has been explored for its potential in organic synthesis, particularly in the formation of complex organic compounds. The compound's utility is highlighted in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core structure for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted pyrano and hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. This demonstrates the compound's versatility in facilitating complex organic transformations, contributing significantly to the development of lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Chemical and Biological Properties of Pyridine Derivatives

The chemical and biological properties of pyridine derivatives, including this compound, have been a focal point of study due to their significant heterocyclic compounds. These derivatives exhibit a range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. Moreover, they serve as highly effective chemosensors for the determination of various species. The versatility of pyridine derivatives in medicinal applications and analytical chemistry underscores their importance in the design of biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthesis and Structural Diversity of Metal Complexes

Research into this compound also extends to its role in the synthesis and structural diversity of metal complexes. Studies have illustrated the compound's ability to form stable complexes with metals, leading to the discovery of materials with unique structural types and potential applications in catalysis, photon-based electronics, and as models for studying photoreactions of nitro-based caged compounds. This reflects the compound's contribution to enhancing the understanding of metal-ligand interactions and the development of novel materials with desirable physical and chemical properties (Horikoshi & Mochida, 2006).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . These statements indicate that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Properties

IUPAC Name

4-(pyridin-2-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXAJYVBYLQVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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